molecular formula C23H27N3O4 B2660854 N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034297-84-0

N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No.: B2660854
CAS No.: 2034297-84-0
M. Wt: 409.486
InChI Key: KVSVVTDOTNDZRZ-UHFFFAOYSA-N
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Description

N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a complex organic compound that features a pyrrolidinone ring, a tetrahydropyran moiety, and an isonicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Ring: Starting from a suitable precursor such as a substituted pyrrolidine, the pyrrolidinone ring can be formed through oxidation reactions.

    Attachment of the Tetrahydropyran Moiety: This step involves the formation of an ether linkage, typically through the reaction of a hydroxyl group with a tetrahydropyran derivative.

    Isonicotinamide Formation: The final step involves the coupling of the intermediate with isonicotinic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrrolidinone ring or the benzyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone or isonicotinamide moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or tetrahydropyran groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit a key enzyme in a metabolic pathway, thereby reducing the production of a harmful metabolite.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methoxyisonicotinamide: Lacks the tetrahydropyran moiety.

    N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide: Similar structure but with a nicotinamide group instead of isonicotinamide.

Uniqueness

The presence of both the tetrahydropyran moiety and the isonicotinamide group in N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide makes it unique. This combination may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c27-22-13-20(15-26(22)14-17-4-2-1-3-5-17)25-23(28)19-6-9-24-21(12-19)30-16-18-7-10-29-11-8-18/h1-6,9,12,18,20H,7-8,10-11,13-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSVVTDOTNDZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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